4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . This compound is part of the pyrimidine family, which is an essential base component of the genetic material of deoxyribonucleic acid .
Synthesis Analysis
The synthesis of similar compounds has been described by the reaction of aryl aldehydes, urea/thiourea, and 4-hydroxycoumarin using Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation (MWI) in H2O .Chemical Reactions Analysis
The compound has been used in the synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives . It has also been used in the development of novel CDK2 inhibitors .Scientific Research Applications
Colorimetric Chemosensor for Hg2+ Ions
The synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives using Fe3O4@SiO2@(BuSO3H)3 as a catalyst has been reported . Among these derivatives, 4-(4-chlorophenyl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione (4b) stands out as a promising chemosensor. Here’s why:
This application is crucial due to the toxic nature of mercury and its environmental impact . The ability to selectively detect Hg2+ ions provides a valuable tool for environmental monitoring and health protection.
Antitumor Effects and DHFR Inhibition
While not directly related to the compound’s chemical structure, it’s worth noting that piritrexim , a derivative of pyrido[2,3-d]pyrimidine, exhibited good antitumor effects on carcinosarcoma in rats. Piritrexim inhibits dihydrofolate reductase (DHFR), a key enzyme involved in cancer cell proliferation .
Thiazolopyrimidine Derivatives and Anticancer Activity
In a study on thiazolopyrimidine derivatives, compound 16 displayed excellent anticancer activity against human cancer cell lines. It induced cell death by apoptosis, primarily by inhibiting the CDK enzyme .
Intramolecular Acylation of S-Substituted Dihydropyrimidines
Although not directly related to the compound , the intramolecular acylation of S-substituted 3,4-dihydropyrimidines has been investigated. The high selectivity of this reaction is attributed to the conjugation of endocyclic double bonds in the product .
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-10(2)7-8-21-9-13-14(16(21)22)15(20-17(23)19-13)11-3-5-12(18)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZNYULRKLSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
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